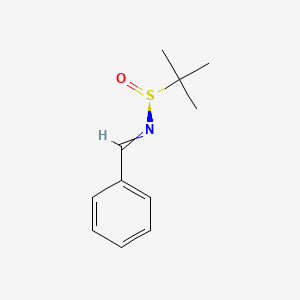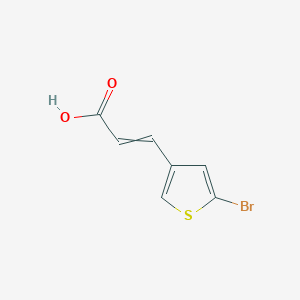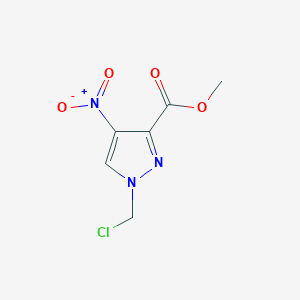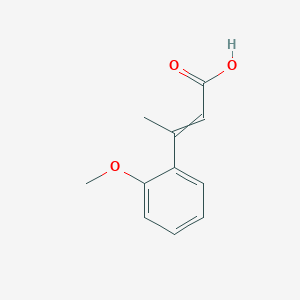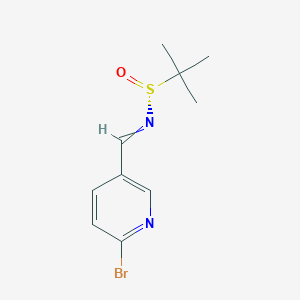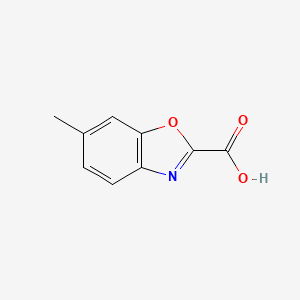![molecular formula C12H17NOS B11723264 (R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide](/img/structure/B11723264.png)
(R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide is an organosulfur compound and a member of the class of sulfinamides. This compound is known for its chiral properties and is often used in asymmetric synthesis as a chiral auxiliary. It is also referred to as a chiral ammonia equivalent for the synthesis of amines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide typically involves the condensation of ®-2-methylpropane-2-sulfinamide with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a catalytic amount of an acid, such as p-toluenesulfonic acid, to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfinamide group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfinamide derivatives
Aplicaciones Científicas De Investigación
®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.
Mecanismo De Acción
The mechanism of action of ®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide involves its role as a chiral auxiliary. The sulfinamide group provides steric hindrance and electronic effects that influence the stereochemistry of the reactions it participates in. This compound can form stable intermediates with various reagents, facilitating the formation of chiral products .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butanesulfinamide:
Sulfonamides: A class of compounds that include sulfonamide functional groups, known for their medicinal properties.
Sulfinimines: Compounds containing a sulfinimine group, used in the synthesis of chiral amines.
Uniqueness
®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide is unique due to its specific chiral properties and its ability to act as a chiral auxiliary in a wide range of chemical reactions. Its stability and reactivity make it a valuable tool in asymmetric synthesis .
Propiedades
Fórmula molecular |
C12H17NOS |
|---|---|
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
(R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/t15-/m1/s1 |
Clave InChI |
CIQHJZHMIYCJTP-OAHLLOKOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C=N[S@](=O)C(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




